molecular formula C21H24N2O3S B2957730 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 319429-09-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No.: B2957730
CAS No.: 319429-09-9
M. Wt: 384.49
InChI Key: UBSLCZMSCLAZLP-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide: is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethoxy group at the 6-position of the benzothiazole ring and a pentyloxy group at the 4-position of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions. This reaction forms 6-ethoxybenzo[d]thiazole.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via a nucleophilic substitution reaction. 4-hydroxybenzamide is reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form 4-(pentyloxy)benzamide.

    Coupling Reaction: The final step involves coupling the 6-ethoxybenzo[d]thiazole with 4-(pentyloxy)benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: Its ability to modulate biological pathways makes it a valuable tool for studying cellular processes and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in cytotoxic or antimicrobial effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethoxy and pentyloxy groups, which confer distinct physicochemical properties and biological activities. These structural features may enhance its solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-5-6-13-26-16-9-7-15(8-10-16)20(24)23-21-22-18-12-11-17(25-4-2)14-19(18)27-21/h7-12,14H,3-6,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSLCZMSCLAZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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